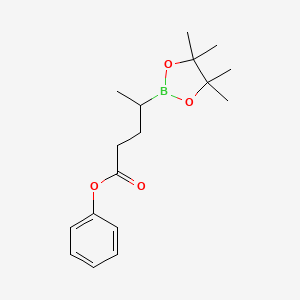

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

Description

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a boronic ester featuring a phenyl pentanoate backbone linked to a pinacol boronate group. This compound belongs to the organoboron family, widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science . The phenyl ester moiety provides stability under reaction conditions while enabling further functionalization.

Properties

Molecular Formula |

C17H25BO4 |

|---|---|

Molecular Weight |

304.2 g/mol |

IUPAC Name |

phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |

InChI |

InChI=1S/C17H25BO4/c1-13(18-21-16(2,3)17(4,5)22-18)11-12-15(19)20-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3 |

InChI Key |

IMPZLBFNYUBOQP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)CCC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate typically involves the reaction of phenylboronic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is an organic compound featuring a boronic ester functional group and is often used in organic synthesis for carbon-carbon bond formation via Suzuki-Miyaura coupling reactions. The boronic ester group makes it a valuable intermediate in various chemical processes.

Scientific Research Applications

- Chemistry Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, crucial in synthesizing complex organic molecules.

- Biology This compound can modify biomolecules, aiding in studying biological pathways and mechanisms.

- Medicine It serves as an intermediate in synthesizing pharmaceutical compounds, especially those requiring boronic ester functionalities.

- Industry The compound is used to produce advanced materials, including polymers and electronic components.

Mechanism of Action

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate primarily acts as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways include the palladium catalyst and the organohalide substrate.

Preparation Methods

- Synthetic Routes and Reaction Conditions The synthesis of Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate typically involves reacting phenylboronic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid. This reaction is usually carried out with a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The mixture is heated to 80-100°C for several hours to ensure complete conversion.

- Industrial Production Methods Industrial production may use continuous flow reactors to enhance efficiency and yield. Automated systems allow precise control over reaction parameters, ensuring consistent product quality. Solvent recycling and waste minimization techniques are also employed for environmental friendliness.

Comparison with Similar Compounds

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is unique due to its structure, combining a phenyl group with a boronic ester and a pentanoate moiety, which allows versatile reactivity in various synthetic applications. Its ability to efficiently participate in Suzuki-Miyaura coupling reactions sets it apart from similar compounds. Similar compounds include:

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 1-Methylpyrazole-4-boronic acid pinacol ester

- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Mechanism of Action

The mechanism by which Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.

Comparison with Similar Compounds

Esters with Varying Aryl Groups

- Benzyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate (3ao): Structure: Replaces the phenyl group with a benzyl (Ph-CH2) moiety. Key Differences: The benzyl ester enhances solubility in nonpolar solvents due to increased hydrophobicity. Its ¹³C-NMR data (δ = 173.1 ppm for the carbonyl) confirms electronic similarity to the phenyl analog . Applications: Used in radical-mediated hydroalkylation reactions for natural product modification, leveraging the benzyl group’s stability under acidic conditions .

- Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate Derivatives: Example: Ethyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pentanoate (CAS 1339928-14-1). Structure: Incorporates an ethoxy linker and a phenoxy group. Key Differences: The ether linkage increases metabolic stability, making it suitable for prolonged in vivo applications. The extended pentanoate chain may reduce crystallinity compared to phenyl analogs .

Diboronates and Multi-Boronate Systems

- Ethyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)pentanoate (11f): Structure: Contains two pinacol boronate groups. Key Differences: Dual boronate functionality enables sequential cross-coupling or diboration of ketones, as demonstrated in copper-catalyzed reactions . Applications: Effective in synthesizing tertiary α-hydroxyboronates, a key intermediate in asymmetric catalysis .

Nitrogen-Containing Derivatives

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine :

- Structure : Piperidine ring replaces the ester group.

- Key Differences : The nitrogen atom enhances water solubility and binding affinity to biological targets. Melting point (87°C) is lower than phenyl esters, reflecting reduced crystallinity .

- Applications : Explored in kinase inhibitor development due to its ability to form hydrogen bonds .

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine :

Electron-Modified Boronates

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(Trifluoromethyl)phenyl]morpholine :

- Structure : Trifluoromethyl group at the para position.

- Key Differences : The electron-withdrawing -CF3 group activates the boronate for faster cross-coupling. Molecular weight (357.17 g/mol) is higher due to the -CF3 substitution .

- Applications : Valuable in fluorinated drug candidates for improved metabolic resistance .

Ethyl 4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate :

Research Findings and Trends

- Synthetic Challenges : Bulky substituents (e.g., tert-butyl in ) reduce reaction yields due to steric hindrance .

- Reactivity : Electron-deficient boronates (e.g., fluorinated analogs) exhibit faster cross-coupling rates .

- Biological Applications : Nitrogen-containing derivatives are prioritized in drug discovery for their solubility and target engagement .

This analysis underscores the versatility of pinacol boronates, where structural modifications directly dictate reactivity, stability, and application scope. The phenyl pentanoate variant stands out for balanced properties in synthetic and medicinal chemistry.

Biological Activity

Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₃H₁₉BO₃

- Molecular Weight : 234.10 g/mol

- CAS Number : 302348-51-2

The presence of the dioxaborolane moiety is significant as it can participate in various chemical reactions, influencing biological systems.

The biological activity of Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is primarily attributed to its ability to form covalent bonds with biological molecules. This interaction can modulate enzymatic activities and influence cellular pathways. Key mechanisms include:

- Covalent Bond Formation : The boron atom in the dioxaborolane structure allows for the formation of stable covalent bonds with nucleophilic sites in proteins and enzymes.

- Influence on Enzyme Activity : The compound has been shown to inhibit certain enzymes by modifying their active sites, thereby altering their function.

Anticancer Properties

Recent studies have indicated that compounds similar to Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate exhibit anticancer properties. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane compounds inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Research has also explored the antimicrobial potential of boron-containing compounds. The structural similarities suggest that Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate could possess similar activities:

- Case Study 2 : An investigation into boron compounds revealed their effectiveness against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis .

Pharmacokinetics

The pharmacokinetic profile of Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate suggests reasonable bioavailability due to its molecular weight and solubility characteristics. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 234.10 g/mol |

| Solubility | Moderate |

| Bioavailability | Reasonable |

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.